molecular formula C9H7BrN2O B1384377 6-bromo-7-methylquinazolin-4(3H)-one CAS No. 943605-85-4

6-bromo-7-methylquinazolin-4(3H)-one

Cat. No. B1384377
M. Wt: 239.07 g/mol
InChI Key: FKRDXXSLEVUNSW-UHFFFAOYSA-N
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Patent
US08557830B2

Procedure details

6-Bromo-7-methylquinazolin-4(3H)-one (1.0 g, 4.2 mmol) was added to H2SO4 (98%, 15 mL) and the mixture was stirred at it until dissolution was complete. The mixture was cooled to 0° C. and then nitric acid (fuming) (0.26 g, 4.2 mmol) was added dropwise at 0° C. and stirred for 10 min, and then stirred at it for 5 h. The mixture was poured onto ice (300 g) and extracted with EtOAc (3×80 mL). The combined organic layers were washed with brine (100 mL), dried over MgSO4 and concentrated in vacuo. The product was recrystallized from MeOH (˜15 mL). MS (ESI, pos. ion) m/z: 284 [M+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[N:8]=[CH:7][NH:6][C:5]2=[O:13].OS(O)(=O)=O.[N+:19]([O-])([OH:21])=[O:20]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:19]([O-:21])=[O:20])[C:11]=1[CH3:12])[N:8]=[CH:7][NH:6][C:5]2=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C(NC=NC2=CC1C)=O
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at it until dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at it for 5 h
Duration
5 h
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice (300 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×80 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from MeOH (˜15 mL)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(NC=NC2=C(C1C)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.